5-Bromo-1-[(5-chlorothiophen-3-yl)methyl]-1H-1,2,4-triazol-3-amine
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Overview
Description
5-Bromo-1-[(5-chlorothiophen-3-yl)methyl]-1H-1,2,4-triazol-3-amine is a heterocyclic compound that contains bromine, chlorine, sulfur, and nitrogen atoms. It is a member of the triazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-[(5-chlorothiophen-3-yl)methyl]-1H-1,2,4-triazol-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-chlorothiophene-3-carbaldehyde.
Formation of Triazole Ring: The aldehyde is then reacted with hydrazine derivatives to form the triazole ring.
Bromination: The final step involves the bromination of the triazole ring to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-[(5-chlorothiophen-3-yl)methyl]-1H-1,2,4-triazol-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents like hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazoles, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-Bromo-1-[(5-chlorothiophen-3-yl)methyl]-1H-1,2,4-triazol-3-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Agriculture: The compound is explored for its potential use as a pesticide or herbicide.
Materials Science: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Bromo-1-[(5-chlorothiophen-3-yl)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. The bromine and chlorine atoms may enhance the compound’s binding affinity and specificity. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-1-methyl-1H-pyrazole
- 5-Bromo-4-(5-chlorothiophen-2-yl)thiazol-2-amine
- 5-Bromo-1-[(5-chlorothiophen-2-yl)methyl]-1H-1,2,4-triazol-3-amine
Uniqueness
5-Bromo-1-[(5-chlorothiophen-3-yl)methyl]-1H-1,2,4-triazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms, along with the thiophene ring, enhances its reactivity and potential for diverse applications.
Properties
Molecular Formula |
C7H6BrClN4S |
---|---|
Molecular Weight |
293.57 g/mol |
IUPAC Name |
5-bromo-1-[(5-chlorothiophen-3-yl)methyl]-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C7H6BrClN4S/c8-6-11-7(10)12-13(6)2-4-1-5(9)14-3-4/h1,3H,2H2,(H2,10,12) |
InChI Key |
BBKVSHNKHJVTCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=C1CN2C(=NC(=N2)N)Br)Cl |
Origin of Product |
United States |
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